molecular formula C8H12ClNO B8293655 2-Chloro-3-oxooctanenitrile

2-Chloro-3-oxooctanenitrile

Cat. No.: B8293655
M. Wt: 173.64 g/mol
InChI Key: ULUIIFILCWGOHM-UHFFFAOYSA-N
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Description

2-Chloro-3-oxooctanenitrile (C₈H₁₂ClNO, molecular weight 173.45 g/mol) is an aliphatic nitrile derivative featuring a chloro group at position 2 and a ketone (oxo) group at position 3 on an octane backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is governed by the electron-withdrawing nitrile and oxo groups, which activate the chloro substituent for nucleophilic substitution reactions.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-chloro-3-oxooctanenitrile

InChI

InChI=1S/C8H12ClNO/c1-2-3-4-5-8(11)7(9)6-10/h7H,2-5H2,1H3

InChI Key

ULUIIFILCWGOHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Chloro-3-oxooctanenitrile with two analogs:

Compound Molecular Formula Functional Groups Backbone Type Molecular Weight (g/mol)
This compound C₈H₁₂ClNO Nitrile, Chloro, Oxo Aliphatic (C8) 173.45
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO Nitrile, Chloro (aromatic), Oxo Aromatic (phenyl) 193.63
Ethyl 2-chloro-3-oxobutanoate C₆H₇ClO₃ Ester, Chloro, Oxo Aliphatic (C4) 162.57

Key Observations :

  • Backbone Differences: The aliphatic octane chain in the target compound confers higher hydrophobicity compared to the shorter butanoate (C4) or aromatic phenyl derivatives.
  • Functional Groups: The nitrile group in this compound and 2-(4-chlorophenyl)-3-oxobutanenitrile enhances electrophilicity, whereas the ester group in Ethyl 2-chloro-3-oxobutanoate facilitates hydrolysis to carboxylic acids.

Physical and Chemical Properties

Property This compound 2-(4-Chlorophenyl)-3-oxobutanenitrile Ethyl 2-chloro-3-oxobutanoate
Boiling Point ~250–270°C (estimated) Not reported 85–90°C (at 15 mmHg)
Solubility Low in water; soluble in organic solvents Low water solubility; soluble in DMSO, acetone Miscible with organic solvents
Reactivity Nucleophilic substitution at C2; keto-enol tautomerism Similar reactivity but stabilized by aromatic ring Ester hydrolysis; Cl substitution

Key Observations :

  • The aromatic derivative (2-(4-chlorophenyl)-3-oxobutanenitrile) exhibits greater thermal stability due to resonance stabilization of the phenyl group .
  • Ethyl 2-chloro-3-oxobutanoate’s lower boiling point reflects its smaller molecular size and ester functionality .

Key Observations :

  • The target compound’s aliphatic chain makes it suitable for synthesizing lipid-soluble drugs, whereas the phenyl analog is preferred for aromatic heterocycles .

Stability and Toxicity

  • This compound : Stable under anhydrous conditions but prone to hydrolysis in acidic/basic environments. Releases toxic HCN upon degradation.
  • 2-(4-Chlorophenyl)-3-oxobutanenitrile : Enhanced stability due to aromatic conjugation; moderate toxicity .
  • Ethyl 2-chloro-3-oxobutanoate: Less toxic than nitriles but requires handling precautions due to chloroester reactivity .

Research Findings and Trends

  • Synthetic Challenges : The target compound’s long aliphatic chain complicates purification compared to shorter analogs .
  • Reactivity Studies : The chloro group in this compound undergoes faster nucleophilic substitution than its aromatic counterpart due to reduced steric hindrance .

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